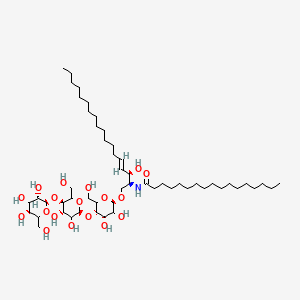

N-Heptadecanoyl ceramide trihexoside

Description

Overview of Glycosphingolipid Biology

Glycosphingolipids (GSLs) are a class of complex lipids that are integral components of cellular membranes in organisms ranging from bacteria to humans. nih.gov These molecules consist of a hydrophobic ceramide backbone attached to a hydrophilic carbohydrate moiety. creative-proteomics.com The ceramide portion is composed of a sphingosine (B13886) molecule and a fatty acid chain, which anchors the GSL into the cell membrane. mdpi.com The attached carbohydrate chain extends into the extracellular space, playing a crucial role in various biological processes. mdpi.comwikipedia.org

GSLs are involved in a multitude of cellular functions, including cell-cell recognition, adhesion, and signal transduction. wikipedia.orgalliedacademies.org They are not essential for the survival of a single cell, as cells can survive and proliferate without them. However, GSLs are collectively required for the development of multicellular organisms. nih.govepfl.ch The composition and expression of GSLs on a cell's surface are highly dynamic and are closely linked to the cell's developmental stage and its surrounding environment. epfl.ch

The biosynthesis of GSLs is a stepwise process that occurs in the endoplasmic reticulum and Golgi apparatus. nih.gov It begins with the synthesis of ceramide, followed by the sequential addition of sugar units by specific glycosyltransferases. nih.gov Conversely, the degradation of GSLs occurs in the lysosomes. Inherited defects in the enzymes responsible for GSL degradation can lead to the accumulation of these lipids within cells, resulting in a group of genetic disorders known as lysosomal storage diseases. wikipedia.org

Structural Classification of Ceramide Trihexosides (Gb3)

Ceramide trihexosides, also known as globotriaosylceramides (Gb3) or CD77, are a specific type of neutral glycosphingolipid. lipotype.comwikipedia.org The core structure of Gb3 consists of a ceramide molecule linked to a trisaccharide chain composed of galactose-galactose-glucose (Gal-α1-4Gal-β1-4Glc-β1-1'Cer). nih.gov This oligosaccharide is attached to the primary hydroxyl group of the ceramide. nih.gov

The structural diversity of Gb3 arises from variations in both the ceramide and the carbohydrate portions. The ceramide backbone can have different fatty acid chains, which can vary in length (typically from 16 to 26 carbon atoms) and degree of saturation. nih.govcreative-diagnostics.com Modifications to the fatty acid chain result in different Gb3 isoforms. nih.govcreative-diagnostics.com For instance, N-Heptadecanoyl ceramide trihexoside is a specific isoform where the fatty acid is heptadecanoic acid.

Further structural heterogeneity comes from modifications to the sphingosine base, leading to Gb3 analogs. creative-diagnostics.comnih.gov These modifications can include alterations in the length of the sphingosine chain or the introduction of additional double bonds. creative-diagnostics.com This structural variability is significant as it can influence the biological function and recognition of Gb3 by other molecules, such as toxins. bioscience.co.uk

| Classification | Basis of Variation | Example of Variation |

|---|---|---|

| Isoforms | Fatty acid chain composition | Variations in chain length (e.g., C16, C18, C24) and saturation |

| Analogs | Sphingosine base structure | Modifications to the sphingoid base, such as hydroxylation or changes in chain length |

Significance of Glycosphingolipids in Cellular Homeostasis

Glycosphingolipids play a critical role in maintaining cellular homeostasis through their involvement in various cellular processes. They are key components of lipid rafts, which are specialized microdomains within the cell membrane that organize signaling molecules and regulate membrane fluidity. creative-proteomics.com The presence of GSLs in these rafts is essential for maintaining membrane integrity. creative-proteomics.com

The functions of GSLs can be broadly categorized into two main types: cis and trans interactions. In cis regulation, GSLs modulate the activity of proteins within the same cell membrane, such as receptors and ion channels. nih.gov In trans interactions, the carbohydrate portions of GSLs on one cell bind to complementary molecules on an adjacent cell, mediating cell-cell recognition and adhesion. nih.gov

Disruptions in GSL metabolism can have severe consequences for cellular and organismal health. For example, the accumulation of Gb3 due to a deficiency in the enzyme α-galactosidase A leads to Fabry disease, a lysosomal storage disorder with multi-systemic manifestations. wikipedia.orgnih.gov Furthermore, abnormal GSL expression has been linked to various pathological conditions, including cancer and neurological disorders. In cancer, altered GSL patterns on the cell surface can influence tumor growth and metastasis. In the nervous system, GSLs are crucial for the proper function of myelin, the protective sheath around nerve fibers. nih.gov

| Function | Description | Example |

|---|---|---|

| Cell-Cell Recognition | Mediating interactions between cells through carbohydrate binding. wikipedia.org | Blood group antigens are determined by specific GSLs on red blood cells. wikipedia.org |

| Signal Transduction | Modulating the activity of membrane receptors and signaling pathways. nih.gov | Ganglioside GM3 can modulate the signaling of the epidermal growth factor (EGF) receptor. nih.gov |

| Membrane Organization | Contributing to the formation and stability of lipid rafts. creative-proteomics.com | Concentration of signaling proteins within lipid rafts to facilitate efficient signaling. |

| Pathogen Recognition | Acting as receptors for pathogens and their toxins. nih.gov | Gb3 serves as a receptor for Shiga toxin from Escherichia coli. lipotype.comwikipedia.org |

Properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSNZTFVKHTNKM-SKSJQVEHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H99NO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1038.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Heptadecanoyl Ceramide Trihexoside As a Research Standard

Structural Characteristics of N-Heptadecanoyl Ceramide Trihexoside

This compound is a complex glycosphingolipid with a precisely defined molecular structure. Its chemical formula is C₅₃H₉₉NO₁₈, and it has a molecular weight of approximately 1038.3 g/mol . nih.govbioscience.co.uk The structure can be deconstructed into three primary components: a sphingoid base, a fatty acid chain, and a carbohydrate head group.

The sphingoid base is typically d-erythro-sphingosine (d18:1), an 18-carbon amino alcohol that forms the backbone of the molecule. caymanchem.com Attached to the amino group of the sphingosine (B13886) via an amide bond is a heptadecanoyl group, which is a 17-carbon saturated fatty acid (C17:0). caymanchem.com This odd-numbered carbon chain is a distinguishing feature, as naturally occurring ceramides (B1148491) in mammals predominantly contain even-numbered fatty acid chains. google.comcaymanchem.com

The carbohydrate component is a trihexoside, a chain of three sugar molecules. bioscience.co.uk In the most common form, this is globotriaose, which consists of an α-D-galactose linked to a β-D-galactose, which is in turn linked to a β-D-glucose (Gal(α1-4)Gal(β1-4)Glc). larodan.com This trisaccharide is attached to the primary hydroxyl group of the ceramide.

Table 1: Structural Components of this compound

| Component | Chemical Description |

|---|---|

| Sphingoid Base | d-erythro-sphingosine (d18:1) |

| Fatty Acid | Heptadecanoic acid (C17:0) |

Rationale for Utilizing this compound as an Internal Standard in Quantitative Lipidomics Research

The unique structural characteristics of this compound make it an ideal internal standard for the quantitative analysis of endogenous glycosphingolipids by mass spectrometry. google.comcaymanchem.com Internal standards are essential in lipidomics to correct for variations in sample extraction efficiency and instrument response, thereby ensuring accurate quantification. caymanchem.com

The primary rationale for its use is that the odd-numbered 17-carbon fatty acid chain is not typically found in significant amounts in natural biological systems, particularly in mammals. google.comcaymanchem.com This minimizes the risk of interference with the endogenous ceramides being measured, which almost exclusively contain even-numbered fatty acid chains. google.com

Despite its exogenous nature, this compound shares very similar physicochemical properties with its endogenous counterparts. google.com This ensures that it behaves similarly during sample preparation, including extraction and derivatization, and during analysis by mass spectrometry. caymanchem.com Its use allows for the accurate quantification of biologically important ceramide trihexosides that may be biomarkers for various diseases, such as Fabry disease. nih.govunil.ch

Synthesis and Preparation of this compound for Research Applications

The synthesis of this compound for research purposes can be achieved through both chemical and enzymatic methods to produce a high-purity standard.

Chemical synthesis often involves a multi-step process. One approach is the acylation of a lyso-ceramide trihexoside with heptadecanoic acid or an activated derivative. google.comnih.gov This involves the chemical addition of the C17 fatty acyl group to the free amino group of the lyso-sphingolipid. google.com Another chemical synthesis route involves the Koenigs-Knorr reaction, where a protected trisaccharide is reacted with a ceramide derivative. nih.gov

Enzymatic synthesis provides an alternative method. For instance, lyso-ceramide trihexoside can be acylated using the reverse reaction of the enzyme sphingolipid ceramide N-deacylase with heptadecanoic acid. nih.govresearchgate.net This method can offer high specificity and yield.

Following synthesis, the compound undergoes rigorous purification, typically using chromatographic techniques, to ensure a purity of ≥98%. bioscience.co.uk The final product is a solid that is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and a heated mixture of chloroform (B151607) and methanol. caymanchem.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| d-erythro-sphingosine |

| Heptadecanoic acid |

| α-D-galactose |

| β-D-galactose |

| β-D-glucose |

| lyso-ceramide trihexoside |

Advanced Analytical Methodologies for Glycosphingolipid Quantification Employing N Heptadecanoyl Ceramide Trihexoside

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate quantification of glycosphingolipids (GSLs) from intricate biological sources is foundational for both clinical diagnostics and biomedical research. The process begins with meticulous sample preparation and extraction, where the primary goal is to isolate the target GSLs from a multitude of other molecular components. The use of a suitable internal standard, such as N-Heptadecanoyl ceramide trihexoside, from the earliest stages of this process is paramount for achieving reliable and reproducible results.

Biological Sample Types (e.g., plasma, urine, tissue, cultured cells)

This compound is utilized as an internal standard for GSL quantification across a diverse range of biological samples. The choice of sample matrix often depends on the specific clinical or research question being addressed, particularly in the context of lysosomal storage disorders like Fabry disease.

Commonly analyzed biological samples include:

Plasma: As a readily accessible biofluid, plasma is frequently used for monitoring systemic levels of GSLs like Gb3. researchgate.netucl.ac.uknih.gov Analytical methods have been developed for the rapid quantification of total plasma Gb3, which is crucial for the long-term monitoring of patients undergoing treatment. researchgate.net

Urine: Urinary sediment is another valuable, non-invasive source for GSL analysis. Measuring GSLs in urine can help in the diagnosis and monitoring of Fabry disease, as well as in identifying heterozygous carriers of the genetic trait. semanticscholar.orgnih.govresearchgate.net The presence of specific lipid particles, known as mulberry bodies, in urine sediment is also a potential diagnostic indicator. researchgate.net

Tissues: For more localized or mechanistic studies, tissue biopsies provide a direct way to measure GSL accumulation in specific organs affected by disease, such as the heart, kidney, liver, spleen, and brain. nih.gov

Cultured Cells: In vitro models using cultured cells, such as skin fibroblasts, are essential for studying the metabolic pathways of GSLs and for evaluating the efficacy of potential therapeutic interventions. nih.gov

| Biological Sample Type | Primary Application / Relevance | Key Research Findings |

|---|---|---|

| Plasma / Serum | Systemic biomarker monitoring, diagnosis, and therapeutic efficacy follow-up. researchgate.netmdpi.comresearchgate.net | Enables long-term monitoring of Fabry patients on enzyme replacement therapy by quantifying total plasma Gb3. researchgate.net |

| Urine | Non-invasive diagnosis and monitoring of Fabry disease. semanticscholar.orgnih.gov | Quantification of glycolipids in urinary sediment provides a rapid and accurate method for detecting Fabry heterozygotes. nih.gov |

| Tissues (e.g., kidney, heart, brain) | Assessing organ-specific accumulation of GSLs and preclinical studies in animal models. nih.gov | A method was developed for simultaneous GSL quantification in plasma and various tissues from Fabry model mice. nih.gov |

| Cultured Cells (e.g., fibroblasts) | In vitro disease modeling and studying GSL metabolism. nih.gov | Studies on cultured fibroblasts have elucidated the impaired hydrolysis of ceramide trihexoside in cells from Fabry patients and carriers. nih.gov |

Optimized Glycolipid Extraction Strategies

The extraction of GSLs from biological matrices is a critical step that must efficiently separate these amphiphilic molecules from interfering substances like salts, proteins, and other lipid classes. nih.gov The choice of extraction method is crucial for ensuring high recovery of the target analytes and the internal standard.

One of the most widely employed methods for total lipid extraction is based on the use of a biphasic solvent system of chloroform (B151607) and methanol, as originally described by Folch and later modified by Bligh and Dyer. nih.gov A common protocol involves extracting the GSLs with a mixture of chloroform/methanol/water (2/1/0.3, v/v/v). mdpi.comresearchgate.net This approach effectively partitions the more polar GSLs into the organic phase, leaving behind water-soluble contaminants.

For further purification and to minimize matrix effects in mass spectrometry, solid-phase extraction (SPE) is often performed after the initial liquid-liquid extraction. semanticscholar.orgmdpi.comnih.gov C18-based SPE cartridges are commonly used to purify and concentrate GSLs from the deproteinized plasma extract, effectively removing impurities that could interfere with subsequent analysis. nih.gov In some cases, to analyze low-abundance GSL species, highly abundant lipids like phospholipids (B1166683) may be removed through alkaline hydrolysis, a process to which GSLs are generally resistant. mdpi.com

Internal Standard Spiking and Normalization Techniques

The fundamental principle behind using this compound is to account for analytical variability. nih.gov A precisely known quantity of this synthetic C17:0-Gb3 is added ("spiked") into the biological sample at the very beginning of the sample preparation workflow. nih.gov

By doing so, the internal standard experiences the same potential for loss during extraction, purification, and derivatization, as well as the same variations in instrument response (e.g., ionization suppression or enhancement in mass spectrometry) as the endogenous GSLs being measured. nih.gov

The quantification is then based on the ratio of the analytical signal (e.g., peak area in a chromatogram) of the endogenous analyte to the signal of the internal standard. For instance, the total area of the major endogenous Gb3 isoforms (such as C16:0, C22:0, C24:0, and C24:1) is divided by the area of the C17:0-Gb3 internal standard. nih.gov This ratio is then used to calculate the absolute concentration of the endogenous GSLs by referencing a calibration curve, which is also prepared using known concentrations of the analyte and the internal standard. This normalization process significantly improves the accuracy, precision, and reproducibility of the quantification. researchgate.netresearchgate.net

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate the complex mixture of GSLs prior to their detection and quantification. The choice between liquid and gas chromatography depends largely on the properties of the analyte and the specific analytical goals.

Liquid Chromatography (LC) Applications (e.g., HPLC, LC-MRM/MS, LC-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of intact GSLs. taylorfrancis.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide the necessary resolution to separate the various GSL isoforms, which differ in their fatty acid chain lengths and degrees of saturation. nih.govnih.gov

A typical LC-MS/MS method involves:

Chromatographic Separation: Reversed-phase columns (e.g., C4 or C18) are commonly used. mdpi.comnih.gov A gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile, often with additives such as formic acid and ammonium (B1175870) formate, is employed to separate the GSLs based on their hydrophobicity. mdpi.comresearchgate.net

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.comresearchgate.net In MRM, a specific precursor ion for each analyte (endogenous GSLs and the internal standard) is selected and fragmented, and a specific product ion is then monitored for quantification. mdpi.com This targeted approach allows for the precise measurement of each GSL species even in a complex biological matrix. mdpi.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Globotriaosylceramide (Gb3) | 1137.3 | 264.3 | mdpi.comresearchgate.net |

| This compound (Internal Standard) | 1039.3 | 264.4 | mdpi.comresearchgate.net |

Gas Chromatography (GC) Applications (e.g., GC-MS)

Gas chromatography (GC) is generally not used for the analysis of intact GSLs due to their large molecular weight and low volatility. However, GC coupled with mass spectrometry (GC-MS) can be applied to analyze the constituent parts of GSLs, such as their fatty acids or monosaccharide components, after chemical hydrolysis.

For this type of analysis, the GSLs must first be broken down into their smaller, more volatile components. These components are then subjected to a chemical derivatization step, such as trimethylsilylation, to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com While this approach does not provide information on the intact GSL, it can be useful for detailed structural characterization of the lipid and sugar moieties. The use of this compound in this context would be to verify the recovery and efficiency of the hydrolysis and derivatization steps by analyzing its C17:0 fatty acid.

Mass Spectrometric Detection and Quantification

The quantification of glycosphingolipids (GSLs) relies heavily on mass spectrometry (MS), a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This compound, a synthetic GSL with a 17-carbon fatty acid chain, is an ideal internal standard. Its structure is analogous to endogenous GSLs but its distinct mass allows it to be differentiated and used for accurate quantification.

Multiple Reaction Monitoring Mass Spectrometry (MRM/MS)

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective scanning mode used on triple quadrupole mass spectrometers for targeted quantification. In this technique, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion (product ion) is selected in the third quadrupole for detection. This process creates a highly specific mass transition that minimizes background interference.

For GSL analysis, this compound serves as a crucial calibration and internal standard. nih.govresearchgate.net The detection of analytes is often accomplished with flow injection analysis-electrospray ionization by a triple quadrupole mass spectrometer operating in MRM mode. researchgate.net By monitoring a unique precursor-to-product ion transition for this compound alongside the transitions for endogenous GSLs, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise quantification.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions from liquid samples, making it exceptionally well-suited for the analysis of complex biomolecules like GSLs. When coupled with tandem mass spectrometry (MS/MS), ESI allows for both the quantification and structural characterization of lipids.

In the context of GSL analysis, lipid extracts from biological samples are introduced into the mass spectrometer via ESI. The resulting precursor ions are then subjected to collision-induced dissociation (CID) to generate fragment ions. The concentration of globotriaosylceramide (ceramide trihexoside) in plasma can be determined quantitatively by tandem mass spectrometry using this compound (C17-CTH) as an internal standard. nih.gov This synthetic standard, which can be produced enzymatically or chemically, co-elutes with the target analytes during chromatography and experiences similar ionization effects, ensuring reliable quantification. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for analyzing large, non-volatile molecules. In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte molecules, which are then accelerated into a flight tube. The time it takes for ions to reach the detector is proportional to their m/z ratio.

A rapid MALDI-TOF-MS-based method has been developed for measuring urinary globotriaosylceramide, where this compound is used as an internal standard. researchgate.net In this application, the internal standard generates a primary peak at an m/z of 1060.7. researchgate.net The use of this compound allows for the correction of variability in sample preparation and signal intensity, which is critical for achieving the reproducibility, sensitivity, and specificity required for clinical applications. researchgate.net

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF MS)

Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry combines the stability of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. This hybrid approach provides significant advantages for lipidomics, enabling the confident identification of unknown compounds and the accurate quantification of known analytes. A Q-TOF mass spectrometer fitted with a MALDI ion source has been successfully used for the analysis of neutral and acidic glycosphingolipids, including ceramide trihexosides. acs.org

While ESI is also commonly coupled with Q-TOF instruments for GSL analysis, the high resolving power of the TOF analyzer is beneficial in either configuration. acs.org It allows for the separation of isobars (molecules with the same nominal mass but different elemental compositions) and provides accurate mass measurements, which are crucial for confirming the identity of GSL species. In such a workflow, this compound serves as an essential internal standard to ensure quantitative accuracy by accounting for matrix effects and instrument variability.

Application of this compound Mass Transitions

The utility of this compound as an internal standard is fundamentally linked to its specific and predictable behavior in a mass spectrometer. The selection of appropriate mass transitions (the precursor ion and its resulting product ions) is paramount for developing selective and sensitive quantification methods.

The precursor ion for this compound corresponds to its intact ionized form. For instance, in MALDI-TOF analysis, the primary sodiated adduct [M+Na]⁺ or protonated adduct [M+H]⁺ is monitored. A key peak for the C17:0 internal standard has been identified at m/z 1060.7. researchgate.net

Upon fragmentation in MS/MS experiments (e.g., in MRM or Q-TOF), the ceramide trihexoside molecule typically loses its sugar moieties sequentially. This predictable fragmentation pattern allows for the selection of specific product ions for quantification. The primary fragmentation involves the cleavage of glycosidic bonds.

| Precursor Ion (m/z) [M+H]⁺ | Fragmentation Event | Product Ion (m/z) | Description |

|---|---|---|---|

| 1046.8 | Loss of terminal hexose (B10828440) | 884.7 | Ceramide dihexoside fragment |

| 1046.8 | Loss of two hexose units | 722.6 | Ceramide monohexoside fragment |

| 1046.8 | Loss of three hexose units | 560.5 | Ceramide backbone fragment |

Note: The m/z values are calculated based on the chemical formula C₅₉H₁₁₁NO₁₈ and may vary slightly based on instrumentation and adduction (e.g., [M+Na]⁺).

Method Validation and Quality Control in Glycosphingolipid Analysis

The use of this compound is central to the validation of analytical methods for GSL quantification, ensuring that the assay is reliable, reproducible, and accurate. Method validation involves assessing several key parameters to demonstrate that the analytical procedure is suitable for its intended purpose.

Key validation parameters for GSL assays using this compound as an internal or calibration standard include: researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assays for globotriaosylceramide using a C17:0 calibrant have demonstrated linearity up to 20 mg/L in urine and 50 mg/L in plasma. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For globotriaosylceramide, an LOD of 0.04 mg/L and an LOQ of 0.13 mg/L have been established. researchgate.net

Precision and Reproducibility: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assays have shown repeatability and reproducibility to be under 5%. researchgate.net

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a sample matrix.

By incorporating this compound, laboratories can implement robust quality control measures, such as running control samples with known concentrations in each batch, to monitor the performance of the assay over time and ensure the reliability of the reported patient or research data.

| Parameter | Performance Metric | Source |

|---|---|---|

| Linearity (Plasma) | Up to 50 mg/L | researchgate.net |

| Linearity (Urine) | Up to 20 mg/L | researchgate.net |

| Limit of Detection (LOD) | 0.04 mg/L | researchgate.net |

| Limit of Quantitation (LOQ) | 0.13 mg/L | researchgate.net |

| Repeatability & Reproducibility | < 5% | researchgate.net |

Assessment of Linearity, Sensitivity, and Reproducibility

The validation of an analytical method is critical to ensure reliable and accurate results. For GSL quantification using this compound as an internal standard, this involves a rigorous assessment of linearity, sensitivity, and reproducibility. nih.gov

Linearity is established by analyzing a series of calibration standards with known concentrations of the target analyte and a fixed concentration of the internal standard, this compound. The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. The resulting calibration curve should demonstrate a linear relationship, typically confirmed by a high coefficient of determination (R²), ideally greater than 0.99. This indicates a direct proportionality between the concentration and the measured signal over a defined range.

Sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. High sensitivity is crucial for detecting low-abundance GSLs in biological samples. Methods employing tandem mass spectrometry are particularly effective in achieving the low detection limits required for many GSL profiling studies.

Reproducibility refers to the consistency of results over repeated measurements. It is typically assessed at different levels: intra-day (within the same day) and inter-day (on different days) precision. This is evaluated by analyzing quality control samples at multiple concentration levels (low, medium, and high) multiple times. The precision is expressed as the coefficient of variation (%CV), with lower values indicating higher reproducibility. For quantitative bioanalytical methods, intra- and inter-day CVs are generally expected to be below 15%. One study on HPLC quantification of plasma sphingolipids reported intra- and interassay coefficients of variation of <4% and <14%, respectively, demonstrating good reproducibility. researchgate.net

Table 1: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Measures the correlation between concentration and analytical response. | > 0.99 |

| Sensitivity (LOD/LOQ) | The lowest concentration that can be detected/quantified reliably. | Method- and analyte-dependent |

| Reproducibility (%CV) | The degree of agreement between repeated measurements. | < 15% |

Matrix Effects and Recovery Evaluation

When analyzing complex biological samples such as plasma or tissue extracts, other molecules in the matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect . This can either suppress or enhance the signal, leading to inaccurate quantification. This compound, as an internal standard, is essential for mitigating this issue. Because it is structurally very similar to the endogenous GSLs being measured, it is assumed to experience similar matrix effects. By calculating the ratio of the analyte to the internal standard, the variability introduced by these effects can be effectively normalized.

Recovery is a measure of the efficiency of the extraction process. It determines the percentage of the analyte that is successfully recovered from the sample matrix during sample preparation steps, such as solid-phase extraction (SPE). To evaluate recovery, a known amount of the analyte and the internal standard are added to a blank matrix. The response is then compared to that of a pure standard solution at the same concentration. High and consistent recovery is crucial for accurate quantification. Incomplete or variable recovery can be corrected by using a co-eluting, stable isotope-labeled internal standard, or a structurally similar standard like this compound, which is expected to have a similar recovery rate to the analyte of interest.

Table 2: Evaluation of Matrix Effects and Recovery

| Parameter | Purpose | Method of Assessment |

|---|---|---|

| Matrix Effect | To assess the influence of matrix components on analyte ionization. | Compare the response of an analyte in a post-extraction spiked sample to the response in a pure solution. |

| Recovery | To determine the efficiency of the analyte extraction process. | Compare the response of an analyte in a pre-extraction spiked sample to a post-extraction spiked sample. |

Other Analytical Approaches

Thin-Layer Chromatography (TLC) in Glycosphingolipid Profiling

Thin-layer chromatography (TLC) is a foundational and cost-effective technique for the separation and preliminary analysis of GSL mixtures extracted from biological sources. nih.govresearchgate.net In this method, the lipid extract is applied to a silica (B1680970) gel plate, which is then placed in a developing chamber with a specific solvent system. The separation occurs based on the differential partitioning of the GSLs between the stationary phase (silica gel) and the mobile phase (solvent). nih.gov The polarity of the GSLs, largely determined by the complexity of their carbohydrate headgroups, dictates their migration distance on the plate; more polar GSLs interact more strongly with the silica and travel shorter distances.

After separation, the GSLs are visualized using various staining reagents, such as resorcinol-HCl for sialic acid-containing gangliosides or iodine vapors for general lipids. researchgate.net While TLC does not provide detailed structural information on its own, it offers a valuable profile of the GSL composition in a sample. nih.govresearchgate.net The identification of specific GSLs is achieved by comparing their chromatographic mobility (Rf value) to that of authentic standards run on the same plate. researchgate.net In this context, this compound would serve as a standard to identify or confirm the presence of ceramide trihexoside species within a complex mixture.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | C17 CTH |

| Glycosphingolipid | GSL |

| Ceramide | Cer |

| Glucosylceramide | GlcCer |

Applications of N Heptadecanoyl Ceramide Trihexoside in Lysosomal Storage Disorder Research Models

Research Models for Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the progressive accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. nih.gov Research models, including cellular and animal models, are vital for understanding the pathophysiology of the disease and for developing and evaluating potential therapies.

Accurate quantification of Gb3 and lyso-Gb3 is fundamental in Fabry disease research. N-Heptadecanoyl ceramide trihexoside plays a pivotal role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for measuring these biomarkers. scielo.br Its utility stems from its similar chemical properties to Gb3, allowing it to co-elute and ionize similarly, thus correcting for variations in sample preparation and instrument response. scielo.br

In a study developing an LC-MS/MS method for the simultaneous quantification of Gb3 and lyso-Gb3 in biological samples, N-Heptadecanoyl-ceramide trihexoside was used as an internal standard. scielo.br The method demonstrated good chromatographic separation of Gb3 and the internal standard. scielo.br Another study utilized this compound (C17:0-GB3) as an internal standard to quantify Gb3 in plasma and various tissues of a Fabry disease mouse model. adipogen.com The use of this internal standard enabled the development of a rapid and reliable method for evaluating disease progression and the efficacy of new drug candidates. adipogen.com

Table 1: LC-MS/MS Parameters for Quantification of Gb3 and Lyso-Gb3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

|---|---|---|---|

| Globotriaosylceramide (Gb3) | 1137.3 | 264.3 | N-Heptadecanoyl-ceramide trihexoside |

| Globotriaosylsphingosine (Lyso-Gb3) | 786.8 | 268.3 | N-glycinated lyso-ceramide trihexoside |

| N-Heptadecanoyl-ceramide trihexoside | 1039.3 | 264.4 | N/A |

Data sourced from a study on the determination of Gb3 and Lyso-Gb3 in Fabry Disease-affected patients. scielo.br

By enabling precise quantification, this compound is instrumental in assessing the extent of pathological glycosphingolipid accumulation in various Fabry disease models. Research has shown that in a mouse model of Fabry disease, there is a significant accumulation of Gb3 in organs such as the heart, liver, spleen, kidney, and brain. adipogen.com The use of this compound as an internal standard allows for the accurate measurement of this accumulation, which is crucial for correlating biochemical abnormalities with disease phenotype. adipogen.comamicusrx.com

Studies have demonstrated that the accumulation of Gb3 is a key pathological hallmark of Fabry disease. nih.gov The ability to accurately measure Gb3 levels in different tissues and cell types is essential for understanding the mechanisms of disease progression and for identifying tissues that are most affected.

A critical application of this compound in Fabry disease research is the monitoring of therapeutic efficacy. nih.gov Experimental interventions such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT) aim to reduce the accumulation of Gb3 and lyso-Gb3. nih.govnih.gov The effectiveness of these therapies is evaluated by measuring the changes in the levels of these biomarkers over time.

For instance, in studies evaluating the efficacy of ERT, the quantification of urinary Gb3 has been used as a marker of response to treatment. nih.gov A marked decline in urinary Gb3 levels was observed in patients undergoing ERT, and this compound would be a suitable internal standard for such measurements. nih.gov Similarly, in the development of SRT, which aims to inhibit the synthesis of glucosylceramide, the precursor of Gb3, accurate monitoring of Gb3 levels is necessary to assess the therapeutic effect. nih.gov

Table 2: Gb3 Levels in a Fabry Disease Mouse Model

| Tissue | Lower Limit of Quantification (LLOQ) of Gb3 (µg/g) |

|---|---|

| Plasma | 0.042 µg/mL |

| Heart | 0.082 |

| Liver | 0.082 |

| Spleen | 0.082 |

| Kidney | 0.082 |

| Brain | 0.082 |

Data from a study quantifying Gb3 in a Fabry model mouse, where this compound was used as an internal standard. adipogen.com

Investigations in Other Lysosomal Storage Disorder Models (e.g., Gaucher Disease)

While this compound is a cornerstone in Fabry disease research, its application in other lysosomal storage disorders, such as Gaucher disease, is not well-documented in the reviewed scientific literature. Gaucher disease is characterized by the accumulation of glucosylceramide due to a deficiency of the enzyme glucocerebrosidase. adipogen.com Research in Gaucher disease models often involves the quantification of glucosylceramide and its deacylated form, glucosylsphingosine (B128621). nih.gov While internal standards are crucial for these analyses, the literature predominantly points to the use of isotopically labeled standards, such as [5-9] (13)C5-GlcSph, for the quantification of glucosylsphingosine in Gaucher disease patients. nih.gov Based on the available research, there is no specific evidence of this compound being used as an internal standard in the context of Gaucher disease research models.

Mechanistic and Functional Insights Derived from N Heptadecanoyl Ceramide Trihexoside Facilitated Research

Elucidation of Glycosphingolipid Metabolic Pathways

Glycosphingolipids (GSLs) are integral components of cell membranes involved in various cellular processes. nih.gov The study of specific GSLs like N-Heptadecanoyl ceramide trihexoside has been instrumental in mapping their complex metabolic pathways.

The synthesis of ceramide trihexoside begins with the formation of a ceramide backbone. nih.gov This process continues in the Golgi apparatus with a series of glycosylation steps. nih.gov First, the enzyme glucosylceramide synthase (GCS) adds a glucose molecule to ceramide, forming glucosylceramide (GlcCer). nih.gov Subsequently, β-1,4 galactosyltransferase adds a galactose molecule to create lactosylceramide (B164483) (LacCer). nih.gov The final step involves lactosylceramide α-1,4-galactosyltransferase (also known as Gb3 synthase), which adds a terminal α-linked galactose to LacCer, yielding ceramide trihexoside (Gb3). nih.govwikipedia.org

Conversely, the degradation of Gb3 occurs within the lysosomes. nih.gov This catabolic process involves the sequential removal of the sugar residues. The terminal galactose is cleaved by the lysosomal enzyme α-galactosidase A (α-Gal A), converting Gb3 back to lactosylceramide. wikipedia.orgnih.gov A deficiency in this enzyme disrupts the entire degradation pathway, leading to the accumulation of the substrate. nih.gov

Research utilizing labeled forms of ceramide trihexoside, such as those with specific fatty acid chains like N-Heptadecanoyl, allows scientists to trace the movement and transformation of these molecules within the cell, providing a clearer understanding of the kinetics and regulation of these metabolic routes.

| Process | Enzyme | Substrate | Product |

|---|---|---|---|

| Synthesis Step 1 | Glucosylceramide Synthase (GCS) | Ceramide | Glucosylceramide (GlcCer) |

| Synthesis Step 2 | β-1,4 Galactosyltransferase 5 | Glucosylceramide (GlcCer) | Lactosylceramide (LacCer) |

| Synthesis Step 3 | Gb3 Synthase | Lactosylceramide (LacCer) | Ceramide Trihexoside (Gb3) |

| Degradation | α-Galactosidase A (α-Gal A) | Ceramide Trihexoside (Gb3) | Lactosylceramide (LacCer) |

Investigation of Cellular Roles of Ceramide Trihexosides (General Class)

Ceramide trihexosides are not merely metabolic intermediates; they are bioactive molecules that play significant roles in a variety of cellular functions. nih.govontosight.ai They are primarily located on the outer leaflet of the plasma membrane, often within specialized microdomains known as lipid rafts, where they can influence cell signaling and interactions. nih.gov

Key cellular functions of ceramide trihexosides include:

Cell-to-Cell Communication and Adhesion: As components of the cell surface, GSLs like Gb3 are involved in mediating interactions between cells, which is crucial for tissue formation and maintenance. nih.gov

Signal Transduction: Gb3 can modulate the activity of membrane-associated receptor proteins, thereby influencing intracellular signaling pathways that control processes like cell growth, differentiation, and proliferation. nih.govyoutube.com

Receptor for External Ligands: Gb3 is famously known to act as a receptor for certain bacterial toxins, most notably the Shiga toxin produced by some strains of Escherichia coli. wikipedia.orgontosight.ai The binding of this toxin to Gb3 on the cell surface initiates its entry into the cell, leading to cytotoxicity. ontosight.ai

| Cellular Function | Description | Interacting Molecules/Processes |

|---|---|---|

| Cell Signaling | Modulates the function of membrane receptors and intracellular signaling cascades. | Receptor proteins, Kinases |

| Cell Adhesion & Recognition | Participates in cell-to-cell binding and recognition events. | Surface proteins on adjacent cells |

| Toxin Receptor | Acts as a binding site for specific bacterial toxins, facilitating their cellular uptake. | Shiga toxin |

| Immune Processes | Involved in differentiation, recognition, and signal transduction in immune cells. nih.gov | Surface receptors on immune cells |

Contributions to Understanding Disease Pathophysiology in Lysosomal Storage Disorders

The study of ceramide trihexoside metabolism has been paramount in understanding the pathophysiology of a group of genetic disorders known as lysosomal storage diseases (LSDs). adipogen.comnih.gov These diseases are characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage. nih.gov

The most prominent LSD associated with ceramide trihexoside is Fabry disease . youtube.com This X-linked genetic disorder is caused by a deficiency of the enzyme α-galactosidase A. nih.govnih.gov The absence or reduced activity of this enzyme prevents the breakdown of Gb3, leading to its progressive accumulation within the lysosomes of various cell types throughout the body. nih.govtaylorandfrancis.com

The analysis of Gb3 accumulation, often using specific molecular species like this compound as internal standards in mass spectrometry, has directly linked the storage of this lipid to the clinical manifestations of Fabry disease. nih.gov The buildup of Gb3 in different tissues is responsible for the multi-systemic nature of the disorder. nih.govfrontiersin.org

Vascular Endothelium: Gb3 accumulation in the endothelial cells of blood vessels is a primary pathogenic event, contributing to vascular inflammation, thrombosis, and ischemia. nih.gov

Kidneys: The storage of Gb3 in renal cells, particularly podocytes and tubular epithelial cells, leads to proteinuria and progressive renal failure. ontosight.aiyoutube.com

Heart: In cardiomyocytes, Gb3 accumulation results in hypertrophic cardiomyopathy, arrhythmias, and heart failure. taylorandfrancis.com

Nervous System: The buildup in dorsal root ganglia and autonomic neurons is believed to cause the characteristic neuropathic pain (acroparesthesias) and reduced sweating (hypohidrosis) experienced by patients. youtube.com

By studying the specific consequences of ceramide trihexoside accumulation in different cell and animal models, researchers have been able to dissect the molecular mechanisms that drive the pathology of Fabry disease, moving from a simple storage defect to a complex cascade of cellular events including inflammation, apoptosis, and fibrosis. frontiersin.org This understanding is crucial for the development and monitoring of therapies aimed at reducing the Gb3 burden. nih.gov

| Affected Organ/Tissue | Primary Cell Types | Resulting Pathology |

|---|---|---|

| Kidney | Podocytes, Tubular epithelial cells | Proteinuria, Progressive renal failure ontosight.aiyoutube.com |

| Heart | Cardiomyocytes, Vascular endothelium | Hypertrophic cardiomyopathy, Arrhythmia, Heart failure taylorandfrancis.com |

| Nervous System | Dorsal root ganglia, Autonomic neurons | Neuropathic pain, Hypohidrosis youtube.com |

| Blood Vessels | Endothelial cells, Smooth muscle cells | Increased risk of stroke and vascular disease ontosight.ai |

| Skin | Vascular endothelium | Angiokeratomas (dark red skin lesions) youtube.com |

Emerging Directions and Future Perspectives in N Heptadecanoyl Ceramide Trihexoside Research

Development of Novel N-Heptadecanoyl Ceramide Trihexoside Derivatives

The synthesis of chemically modified analogs of bioactive lipids is a cornerstone of modern chemical biology, enabling the elucidation of metabolic pathways and mechanisms of action. While the total synthesis of ceramide trihexosides has been achieved, the development of novel derivatives of this compound specifically is a burgeoning area with significant potential. nih.gov Current research efforts are moving beyond its use as a simple internal standard to the creation of functionalized probes for advanced biological studies.

Future development is anticipated to focus on derivatives that incorporate reporter tags, such as fluorescent moieties or biotin (B1667282), to facilitate the visualization and tracking of this lipid within cellular systems. Such tools would be invaluable for studying its uptake, trafficking, and localization within subcellular compartments. Furthermore, the synthesis of photo-crosslinkable derivatives could enable the identification of interacting proteins, shedding light on the molecular machinery that recognizes and responds to this specific ceramide trihexoside.

Another promising avenue is the development of derivatives with altered metabolic stability. By modifying the ceramide backbone or the glycosidic linkages, researchers can create analogs that are resistant to enzymatic degradation. These stabilized derivatives could be used to prolong the biological effects of this compound, allowing for a more detailed investigation of its downstream signaling consequences. The generation of a library of such derivatives with varied acyl chain lengths and modifications will be instrumental in dissecting the structure-activity relationships that govern the biological functions of ceramide trihexosides.

Table 1: Potential Novel Derivatives of this compound and Their Research Applications

| Derivative Type | Potential Modification | Research Application |

| Fluorescently Labeled | Attachment of a fluorophore (e.g., NBD, BODIPY) to the acyl chain or sphingosine (B13886) base. | Real-time imaging of cellular uptake, trafficking, and localization in living cells. |

| Affinity-Tagged | Incorporation of a biotin tag. | Pull-down assays to identify interacting proteins and study complex formation. |

| Photo-Crosslinkable | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Covalent trapping and identification of binding partners in a cellular context. |

| Metabolically Stable | Modification of glycosidic bonds or the ceramide backbone to resist enzymatic cleavage. | Studying the long-term cellular effects and downstream signaling pathways. |

Integration with High-Throughput Lipidomics Platforms

The field of lipidomics, which aims to comprehensively analyze the entirety of lipids in a biological system, has been revolutionized by the advent of high-throughput mass spectrometry platforms. This compound has already proven its value in this domain as a reliable internal standard for the quantification of endogenous ceramide trihexosides, particularly in the screening and monitoring of Fabry disease. nih.gov Its odd-numbered fatty acid chain makes it distinguishable from the more common even-chained endogenous species, ensuring accurate quantification.

The integration of this compound into broader, multiplexed lipidomics workflows is a key area of future development. These platforms are capable of measuring hundreds to thousands of lipid species simultaneously, providing a global snapshot of the lipidome. nih.gov The inclusion of well-characterized synthetic standards like this compound is critical for data normalization and inter-laboratory comparability, enhancing the robustness and reliability of large-scale lipidomic studies.

Future advancements will likely see the development of standardized lipidomics kits that include a panel of internal standards, with this compound as a key component for the glycosphingolipid class. This will facilitate more widespread and consistent lipid profiling across different research and clinical settings. Furthermore, its use in conjunction with advanced separation techniques, such as multidimensional liquid chromatography, will enable the resolution of isomeric lipid species and provide a more detailed understanding of the complex changes that occur in the lipidome in various physiological and pathological states.

Table 2: Role of this compound in High-Throughput Lipidomics

| Application | Function of this compound | Advantage in High-Throughput Platforms |

| Fabry Disease Screening | Internal standard for accurate quantification of globotriaosylceramide (Gb3). | Enables rapid and reliable identification of affected individuals from small sample volumes. |

| Multiplex Lipid Profiling | Normalization standard for the glycosphingolipid class. | Improves data quality and allows for meaningful comparison of lipid profiles between different samples and studies. |

| Method Development | Reference compound for optimizing extraction and analytical protocols. | Facilitates the development of robust and reproducible lipidomics workflows. |

Potential for Expanded Applications in Complex Lipid Research

Beyond its established role in lysosomal storage disorders, the unique structural features of this compound suggest its potential for broader applications in understanding the complex biology of lipids. Glycosphingolipids are known to be key components of lipid rafts, specialized microdomains within cellular membranes that serve as platforms for signal transduction. nih.govnih.gov The precise lipid composition of these rafts is thought to influence their physical properties and their ability to recruit and organize signaling proteins.

The incorporation of synthetic ceramide trihexosides with defined acyl chain structures, such as the heptadecanoyl (C17:0) variant, into model membrane systems can provide valuable insights into the biophysical principles governing lipid raft formation and stability. As an odd-chain fatty acid, N-Heptadecanoyl ceramide may impart unique packing properties within the membrane, potentially influencing the recruitment of specific proteins or the formation of distinct signaling complexes.

Furthermore, the broader family of glycosphingolipids has been implicated in a wide range of cellular processes, including cell adhesion, recognition, and signaling. nih.govnih.gov Future research may explore the ability of this compound to modulate these processes. For instance, it could be used to investigate the specificity of carbohydrate-binding proteins (lectins) or to probe the role of specific glycosphingolipid structures in mediating cellular interactions. The availability of a well-defined synthetic molecule like this compound provides a powerful tool to dissect the intricate roles of glycosphingolipids in complex biological systems, opening up new avenues for therapeutic intervention in a variety of diseases.

Q & A

Q. How should researchers interpret discordant results between MS and antibody-based Gb3 assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.